3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane
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Overview
Description
3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic octane core with a pyrrolidinyl and butynyl substituent, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl or butynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
2-Azabicyclo[2.2.1]heptanes: Used in the synthesis of bridged aza-bicyclic structures.
Uniqueness
3-(4-(1-Pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo(3.2.1)octane stands out due to its unique bicyclic structure and the presence of both pyrrolidinyl and butynyl groups. This combination of features provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
49832-52-2 |
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Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C18H30N2/c1-17(2)16-8-9-18(17,3)15-20(14-16)13-7-6-12-19-10-4-5-11-19/h16H,4-5,8-15H2,1-3H3 |
InChI Key |
LVIOMMMBZFTDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CN(C2)CC#CCN3CCCC3)C)C |
Origin of Product |
United States |
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